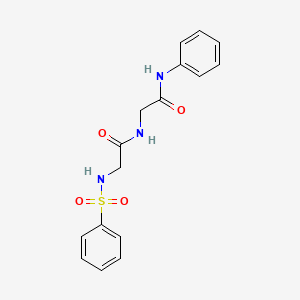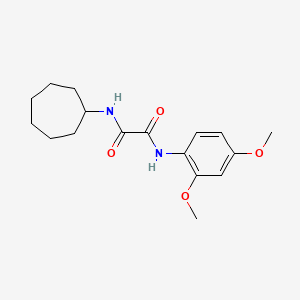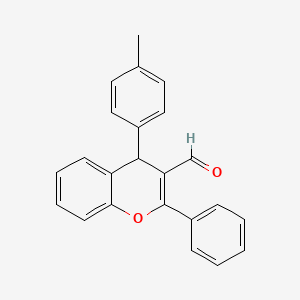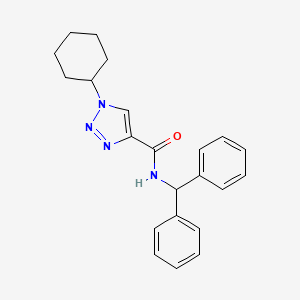
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, also known as PGPA, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. PGPA is a dipeptide derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA synthesis and cell division. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral and antibacterial activity, making it a versatile compound for use in various research fields. However, one limitation of using N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide. One area of interest is the development of more efficient synthesis methods for N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, which may increase its availability for research and clinical use. Another area of interest is the exploration of the mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, which may provide insights into its potential use in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in vivo, which may pave the way for its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide involves the reaction of N-phenylglycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of N-phenylglycinamide to form N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
2-[[2-(benzenesulfonamido)acetyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15(12-18-24(22,23)14-9-5-2-6-10-14)17-11-16(21)19-13-7-3-1-4-8-13/h1-10,18H,11-12H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRASOWUDWJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-Anilino-2-oxoethyl)-2-[(phenylsulfonyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)


![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)


![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)
